molecular formula C20H26F3N3O2 B2401560 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 953138-36-8

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Katalognummer: B2401560
CAS-Nummer: 953138-36-8
Molekulargewicht: 397.442
InChI-Schlüssel: YOKQESKUEDWZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A bulky 1-cyclopentylpiperidin-4-ylmethyl group, which may enhance lipophilicity and influence binding interactions in biological systems.
  • N2-substituent: A 3-(trifluoromethyl)phenyl group, known for its electron-withdrawing properties and metabolic stability.

Below, we compare it to analogous compounds from the literature.

Eigenschaften

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2/c21-20(22,23)15-4-3-5-16(12-15)25-19(28)18(27)24-13-14-8-10-26(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKQESKUEDWZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopentyl group via substitution reactions.

    Coupling Reactions: Attachment of the trifluoromethyl-substituted phenyl group through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The oxalamide scaffold allows modular substitution at N1 and N2 positions, enabling tailored physicochemical and biological properties. Key analogues from the evidence include:

Compound Name / ID (Reference) N1 Substituent N2 Substituent Key Features
Target Compound 1-Cyclopentylpiperidin-4-ylmethyl 3-(Trifluoromethyl)phenyl Bulky N1 group; hydrophobic CF₃ at N2
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Electron-donating methoxy groups; moderate yield (35%)
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-Chlorophenyl 4-Methoxyphenethyl Halogen (Cl) at N1; methoxy at N2; 33% yield
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluorophenyl-pyridinyl CF₃ and Cl at N1; high thermal stability (Mp 260–262°C)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Food flavoring agent; NOEL = 100 mg/kg/day; high safety margin (>33 million)

Key Observations :

  • Trifluoromethyl (CF₃) Groups : The target compound’s 3-(trifluoromethyl)phenyl group (N2) is shared with compound 1c , enhancing metabolic stability and hydrophobicity. This substituent is absent in analogues like 17 and 20 , which use methoxy or halogen groups.
  • Bulky N1 Substituents : The 1-cyclopentylpiperidin-4-ylmethyl group in the target compound is structurally distinct from smaller N1 groups (e.g., methoxyphenethyl in 17 or halogenated aryl in 20 ). Such bulkiness may improve target binding affinity or alter pharmacokinetics .

Yield Trends :

  • Low to moderate yields (23–83%) are common due to competing side reactions (e.g., dimerization in 16 ).
  • The target compound’s synthesis likely follows similar steps, but its yield and purity cannot be inferred from the evidence.

Physicochemical Properties

  • Methoxy or pyridinyl groups (e.g., S336) improve solubility .
  • Thermal Stability : Compound 1c has a high melting point (260–262°C), attributed to strong intermolecular forces from CF₃ and chloro groups. The target compound may exhibit similar stability.

Biologische Aktivität

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a unique structure that includes:

  • A cyclopentylpiperidine moiety
  • A trifluoromethylphenyl group
  • An oxalamide functional group

This structural arrangement is significant for its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through modulation of specific receptors and enzymes. The following mechanisms have been observed:

  • Inhibition of ABC Transporters : The compound has been shown to inhibit the activity of ABC transporter subfamily C member 10 (ABCC10), which is implicated in drug resistance, particularly in cancer therapies. This inhibition can enhance the efficacy of chemotherapeutic agents like paclitaxel .
  • Anti-Angiogenic Properties : It has demonstrated the ability to block Ephrin receptor autophosphorylation and inhibit VEGF-induced angiogenesis, suggesting potential applications in treating conditions characterized by abnormal blood vessel growth .
  • Impact on Cellular Signaling : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells. This includes modulation of pathways related to T-cell activation and response .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity Effect Reference
Inhibition of ABCC10Reduces paclitaxel resistance
Anti-angiogenesisSuppresses vascularization
Modulation of T-cell signalingEnhances immune response

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Treatment : In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by targeting ABCC10-mediated drug resistance mechanisms.
  • Inflammatory Diseases : The anti-inflammatory properties linked to its modulation of T-cell signaling pathways suggest potential applications in autoimmune diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how can yield/purity be improved?

  • Methodology :

  • Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF for amide bond formation, achieving yields >85% .

  • Intermediate Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final compound purity (>95%) can be confirmed via HPLC .

  • Byproduct Mitigation : Monitor for hydrolyzed amides (common with carbodiimides like DCC) using LC-MS and optimize anhydrous conditions .

    • Table 1 : Comparison of Coupling Agents
ReagentSolventYield (%)Key Byproducts
HATUDMF85–90Minor hydrolyzed amides
DCCDCM65–75Urea derivatives

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify cyclopentylpiperidine and trifluoromethylphenyl connectivity. 19F^{19}F-NMR can confirm CF3_3 group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography : Resolve stereochemistry of the cyclopentyl-piperidine moiety if crystallization is feasible .

Q. How to design initial biological screening assays for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding : Use radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs) .
    • Cytotoxicity : Test in HEK-293 or HeLa cells via MTT assays (IC50_{50} determination) .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies to identify pharmacophoric elements?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or trifluoromethylphenyl (e.g., chloro/fluoro variants) groups.
  • Biological Testing : Compare IC50_{50} values across analogs to map critical substituents. For example, replacing CF3_3 with Cl reduced activity by 10-fold in similar oxalamides .
    • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : If one study reports nM-level kinase inhibition while another finds no activity:

  • Assay Replication : Use identical buffer conditions (e.g., Mg2+^{2+}/ATP concentrations) .
  • Orthogonal Assays : Validate via SPR (binding affinity) and Western blot (downstream phosphorylation) .
    • Meta-Analysis : Compare cell lines (e.g., cancer vs. primary cells) and exposure times .

Q. What advanced techniques are suitable for target identification and mechanism elucidation?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD determination) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-compartment interactions .
  • Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes to identify binding pockets .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis; prioritize PubChem and peer-reviewed protocols .
  • Contradictions in data require rigorous validation via orthogonal methods .
  • Structural complexity necessitates multi-technique characterization (NMR, MS, X-ray) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.